

AZD7325: A Technical Guide for Researchers

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Compound of Interest

Compound Name: AZD7325

Cat. No.: B1666233

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An In-depth Analysis of the Chemical Structure, Properties, and Experimental Evaluation of a Selective GABAA $\alpha 2/\alpha 3$ Receptor Modulator.

This technical guide provides a comprehensive overview of **AZD7325**, a novel positive allosteric modulator (PAM) of the γ -aminobutyric acid type A (GABAA) receptor, with selectivity for the $\alpha 2$ and $\alpha 3$ subunits. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's chemical structure, physicochemical and pharmacological properties, and relevant experimental protocols.

Chemical Structure and Identity

AZD7325, also known as BAER-101, is a cinnoline derivative with the formal name 4-amino-8-(2-fluoro-6-methoxyphenyl)-N-propyl-3-cinnolinecarboxamide^[1]. Its chemical identity is well-defined by its structural and molecular identifiers.

Identifier	Value	Reference
IUPAC Name	4-amino-8-(2-fluoro-6-methoxyphenyl)-N-propylcinnoline-3-carboxamide	[2]
Molecular Formula	C ₁₉ H ₁₉ FN ₄ O ₂	[1][2]
Molecular Weight	354.38 g/mol	[3][4]
CAS Number	942437-37-8	[1]
SMILES	<chem>O=C(C1=C(N)C2=CC=CC(C3=C(OC)C=CC=C3F)=C2N=N1)NCCC</chem>	[1][3]
InChI Key	KYDURMHFWXCKMW-UHFFFAOYSA-N	[1]

Physicochemical Properties

The physicochemical properties of **AZD7325** influence its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of its key properties is presented below.

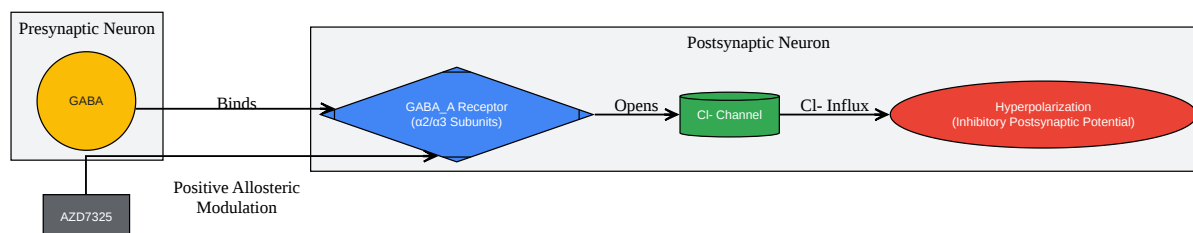
Property	Value	Source
Appearance	White to off-white solid	[3]
Water Solubility	0.0172 mg/mL (predicted)	
logP	3.53 (predicted)	
pKa (Strongest Acidic)	14.38 (predicted)	
pKa (Strongest Basic)	2.92 (predicted)	
Polar Surface Area	90.13 Å ²	
Hydrogen Bond Acceptors	5	
Hydrogen Bond Donors	2	
Rotatable Bonds	4	
Solubility	Soluble in DMSO	[1]

Pharmacological Properties

AZD7325 is a selective modulator of the GABAA receptor system, exhibiting a distinct pharmacological profile.

Mechanism of Action

AZD7325 acts as a positive allosteric modulator of GABAA receptors containing $\alpha 2$ and $\alpha 3$ subunits, and as a neutral antagonist at receptors with the $\alpha 1$ subunit. This selectivity is thought to confer anxiolytic effects with a reduced sedative and cognitive impairment profile compared to non-selective benzodiazepines. The GABAA receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission. As a PAM, **AZD7325** enhances the effect of GABA at the receptor, thereby increasing inhibitory signaling in the central nervous system.



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GABA_A Receptor Signaling Pathway Modulated by **AZD7325**.

Pharmacodynamics

AZD7325 demonstrates high binding affinity for GABAA receptor subtypes containing α1, α2, and α3 subunits, with significantly lower affinity for the α5 subtype. Its functional activity is characterized by partial agonism at α2 and α3 subunits relative to the full agonist diazepam.

GABAA Receptor Subtype	Binding Affinity (K _i , nM)	Functional Efficacy (% of Diazepam)
α1	0.5	Neutral Antagonist
α2	0.3	~18%
α3	1.3	~15%
α5	230	~8%

Data compiled from multiple sources.

Pharmacokinetics

In vitro studies using human hepatocytes have shown that **AZD7325** is a moderate inducer of CYP1A2 and a potent inducer of CYP3A4. However, clinical studies in healthy volunteers

indicated that at expected therapeutic doses, **AZD7325** has a weak inducing effect on CYP3A4 and no significant effect on CYP1A2 activity.

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize **AZD7325**.

In Vitro Cytochrome P450 (CYP) Induction Assay

This protocol outlines the general procedure for assessing the potential of **AZD7325** to induce CYP enzymes in cultured human hepatocytes.

Objective: To determine the induction of CYP1A2 and CYP3A4 activity by **AZD7325**.

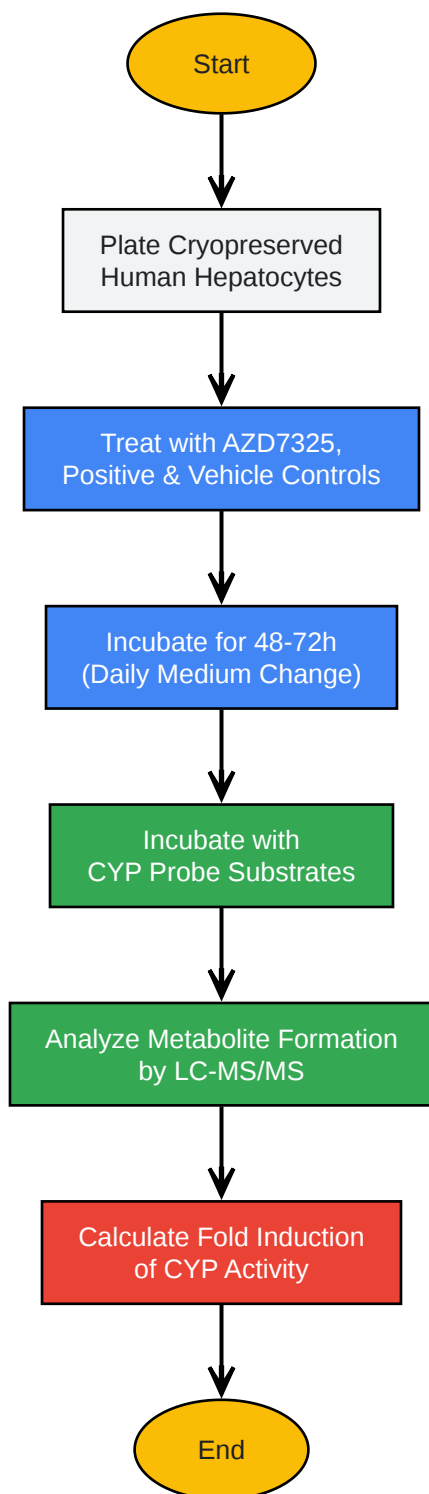
Materials:

- Cryopreserved human hepatocytes
- Hepatocyte culture medium
- Collagen-coated culture plates
- **AZD7325**
- Positive controls (e.g., omeprazole for CYP1A2, rifampicin for CYP3A4)
- Vehicle control (e.g., DMSO)
- CYP-specific probe substrates (e.g., phenacetin for CYP1A2, midazolam for CYP3A4)
- LC-MS/MS system

Procedure:

- Hepatocyte Plating: Thaw and plate cryopreserved human hepatocytes on collagen-coated plates according to the supplier's instructions. Allow cells to attach and form a monolayer.

- **Compound Treatment:** After cell attachment, replace the medium with fresh medium containing various concentrations of **AZD7325**, positive controls, or vehicle control.
- **Incubation:** Incubate the cells for 48-72 hours, with daily medium changes containing the respective treatments.
- **Probe Substrate Incubation:** Following the treatment period, wash the cells and incubate with a cocktail of CYP-specific probe substrates.
- **Sample Analysis:** Collect the supernatant and analyze the formation of specific metabolites using a validated LC-MS/MS method.
- **Data Analysis:** Determine the fold induction of CYP activity by comparing the metabolite formation in **AZD7325**-treated cells to that in vehicle-treated cells.



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